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Introduction
Istaroxime is a first-in-class intravenous agent investigated for the treatment of acute heart

failure (AHF) and cardiogenic shock.[1] It possesses a unique dual mechanism of action, acting

as both a positive inotropic and lusitropic agent.[2] This technical guide provides an in-depth

overview of the discovery, development, mechanism of action, and clinical evaluation of

istaroxime, with a focus on the quantitative data and experimental methodologies that

underpin its scientific foundation.

Discovery and Rationale
The development of istaroxime was driven by the need for novel inotropic agents for acute

heart failure that could enhance cardiac contractility without the adverse effects associated with

existing therapies, such as increased heart rate, arrhythmias, and hypotension.[3] The

therapeutic strategy behind istaroxime was to create a molecule that could modulate

intracellular calcium cycling to improve both systolic and diastolic function. This led to the

design of a compound that uniquely combines two distinct pharmacological activities: inhibition

of the Na+/K+-ATPase and stimulation of the sarcoplasmic/endoplasmic reticulum Ca2+-

ATPase isoform 2a (SERCA2a).[4]
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Istaroxime's distinctive pharmacological profile stems from its dual interaction with two key

regulators of cardiomyocyte calcium homeostasis.

Na+/K+-ATPase Inhibition
Similar to cardiac glycosides, istaroxime inhibits the Na+/K+-ATPase, a membrane pump

responsible for maintaining the sodium and potassium gradients across the cell membrane.[5]

Inhibition of this pump leads to an increase in intracellular sodium concentration. This, in turn,

reduces the driving force for the sodium-calcium exchanger (NCX) to extrude calcium, leading

to a net increase in intracellular calcium concentration. The elevated cytosolic calcium

enhances the contractility of the cardiac muscle, resulting in a positive inotropic effect.[2]

SERCA2a Stimulation
Unlike other Na+/K+-ATPase inhibitors, istaroxime also directly stimulates the activity of

SERCA2a.[6] SERCA2a is a calcium pump located on the membrane of the sarcoplasmic

reticulum (SR), which is responsible for sequestering calcium from the cytoplasm back into the

SR during diastole.[2] By enhancing SERCA2a activity, istaroxime accelerates calcium

reuptake into the SR, leading to faster myocardial relaxation (a positive lusitropic effect) and

increased SR calcium load available for subsequent contractions.[6] This improved calcium

handling is thought to contribute to a lower risk of arrhythmias compared to traditional

inotropes.[4]

Below is a diagram illustrating the signaling pathway of Istaroxime.
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Caption: Signaling pathway of Istaroxime in a cardiomyocyte.

Preclinical Development and Structure-Activity
Relationship
Initial preclinical studies focused on optimizing the androstane scaffold of istaroxime to

balance its inhibitory potency on Na+/K+-ATPase and its stimulatory effect on SERCA2a, while

minimizing potential off-target effects. Structure-activity relationship (SAR) studies explored

modifications at various positions of the steroid nucleus, leading to the identification of

istaroxime as a lead candidate with a favorable in vitro and in vivo profile. These studies

demonstrated that the E isomer of the oxime is generally more potent than the Z form.

Experimental Protocols
The following are detailed methodologies for the key experiments used in the preclinical

evaluation of istaroxime.

SERCA2a Activity Assay (³²P-ATP Hydrolysis)
This assay measures the rate of ATP hydrolysis by SERCA2a in sarcoplasmic reticulum

vesicles, providing a direct measure of the enzyme's activity.

Materials:

Sarcoplasmic reticulum (SR) vesicles isolated from cardiac tissue

Assay buffer: 40 mM Tris-HCl (pH 7.0), 100 mM KCl, 5 mM MgCl₂, 5 mM NaN₃, 1 mM EGTA,

0.5 mM phosphoenolpyruvate, 18 U/mL pyruvate kinase, 18 U/mL lactate dehydrogenase,

and 0.2 mM NADH

CaCl₂ solution to achieve desired free Ca²⁺ concentrations

³²P-labeled ATP

Istaroxime or vehicle control
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Quenching solution: 1 N HCl with 0.1 M phosphoric acid

Scintillation cocktail and counter

Workflow Diagram:
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Caption: Workflow for the SERCA2a activity assay.
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Procedure:

Prepare SR vesicles from cardiac tissue using differential centrifugation.

In a reaction tube, combine the assay buffer, a known amount of SR vesicle protein, and the

desired concentration of istaroxime or vehicle.

Add CaCl₂ to the reaction mixture to achieve a range of free Ca²⁺ concentrations.

Pre-incubate the mixture at 37°C for 5 minutes.

Initiate the reaction by adding ³²P-labeled ATP.

Incubate the reaction at 37°C for a defined period (e.g., 10-20 minutes).

Stop the reaction by adding the quenching solution.

Separate the liberated inorganic phosphate (³²P) from the unhydrolyzed ATP, typically by

adding activated charcoal and centrifuging.

Measure the radioactivity of the supernatant containing the ³²P using a scintillation counter.

Calculate the SERCA2a activity as the amount of inorganic phosphate released per

milligram of protein per minute.

Na+/K+-ATPase Inhibition Assay
This assay determines the inhibitory effect of istaroxime on the activity of the Na+/K+-ATPase

enzyme.

Materials:

Purified Na+/K+-ATPase enzyme preparation (e.g., from porcine cerebral cortex)

Assay buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 5 mM MgCl₂

ATP solution

Istaroxime or vehicle control
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Ouabain (a known Na+/K+-ATPase inhibitor, for control)

Malachite green reagent for phosphate detection

Workflow Diagram:
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Caption: Workflow for the Na+/K+-ATPase inhibition assay.
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Procedure:

Prepare a solution of the purified Na+/K+-ATPase enzyme in a suitable buffer.

In a microplate well, combine the assay buffer, the enzyme solution, and varying

concentrations of istaroxime or vehicle. A parallel set of wells should include ouabain as a

positive control for complete inhibition.

Pre-incubate the plate at 37°C for 10 minutes.

Initiate the reaction by adding a known concentration of ATP to each well.

Incubate the plate at 37°C for a specific duration (e.g., 30 minutes).

Stop the reaction and simultaneously detect the liberated inorganic phosphate by adding a

malachite green-based colorimetric reagent.

Measure the absorbance of each well at the appropriate wavelength (typically around 620

nm).

The Na+/K+-ATPase specific activity is calculated as the difference between the total

ATPase activity (in the absence of ouabain) and the ouabain-insensitive ATPase activity.

The percent inhibition by istaroxime is then calculated relative to the ouabain-sensitive

activity.

Clinical Development
Istaroxime has undergone several clinical trials to evaluate its safety, tolerability, and efficacy

in patients with acute heart failure. The most notable of these are the Phase II HORIZON-HF

and SEISMiC trials.

HORIZON-HF Trial
The HORIZON-HF (Hemodynamic, Echocardiographic and Neurohormonal Effects of

Istaroxime, a Novel Intravenous Inotropic and Lusitropic Agent, in Patients Hospitalized With

Worsening Heart Failure) trial was a randomized, double-blind, placebo-controlled study that

enrolled 120 patients with worsening heart failure and reduced left ventricular ejection fraction.
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[7] Patients received a 6-hour infusion of one of three doses of istaroxime (0.5, 1.0, or 1.5

µg/kg/min) or placebo.[8]

Quantitative Results from the HORIZON-HF Trial

Parameter
Placebo
(n=31)

Istaroxime
0.5
µg/kg/min
(n=29)

Istaroxime
1.0
µg/kg/min
(n=30)

Istaroxime
1.5
µg/kg/min
(n=30)

p-value (vs.
Placebo)

Change in

PCWP

(mmHg)

-0.2 -3.7 -3.3 -4.7
<0.05 for all

doses

Change in

Systolic BP

(mmHg)

+2.1 - +9.2 -

0.008

(combined

istaroxime)

Change in

Heart Rate

(bpm)

-
Significant

Decrease

Significant

Decrease

Significant

Decrease

<0.05 for all

doses

Change in

Cardiac Index

(L/min/m²)

+0.03 - - +0.12

0.57

(combined

istaroxime)

Change in E'

velocity

(cm/sec)

-0.7 - - +0.5

0.048

(combined

istaroxime)

PCWP: Pulmonary Capillary Wedge Pressure; BP: Blood Pressure. Data compiled from

multiple sources.[7][8]

SEISMiC Trial
The SEISMiC (Safety, Efficacy, and Hemodynamic Effects of Istaroxime in Patients with Pre-

Cardiogenic Shock) trial was a Phase IIb study that evaluated the efficacy and safety of

istaroxime in patients with acute heart failure and pre-cardiogenic shock.[9] The trial enrolled

60 patients who were randomized to receive a 24-hour infusion of istaroxime (1.0 or 1.5
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µg/kg/min) or placebo.[10] An extension study further evaluated different dosing regimens over

a longer duration.[11]

Quantitative Results from the SEISMiC Trial

Parameter Placebo
Istaroxime
(Combined Doses)

p-value

Systolic BP AUC over

6 hours (mmHghr)
30.9 53.1 0.017

Systolic BP AUC over

24 hours (mmHghr)
208.7 291.2 0.025

Change in Cardiac

Index at 24h

(L/min/m²)

-0.06 +0.16 0.016

Change in Left Atrial

Area at 24h (cm²)
0.0 -1.8 0.008

Change in LV End-

Systolic Volume at

24h (mL)

+3.3 -8.7 0.034

Change in PCWP at 6

hours (mmHg)
-0.9 -6.6 0.0001

AUC: Area Under the Curve; BP: Blood Pressure; LV: Left Ventricular; PCWP: Pulmonary

Capillary Wedge Pressure. Data compiled from multiple sources.[8][9][11]

Istaroxime Metabolite: PST3093
Pharmacokinetic studies have identified PST3093 as the main metabolite of istaroxime.

Interestingly, PST3093 has been shown to be a selective SERCA2a activator, lacking the

Na+/K+-ATPase inhibitory activity of its parent compound. This finding has opened up new

avenues of research into the development of selective SERCA2a activators for the treatment of

heart failure, particularly diastolic dysfunction.
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Conclusion
Istaroxime represents a novel approach to the treatment of acute heart failure, with a unique

dual mechanism of action that addresses both systolic and diastolic dysfunction. Preclinical

and clinical studies have provided a strong scientific rationale for its development,

demonstrating favorable hemodynamic effects and a manageable safety profile. The

quantitative data from the HORIZON-HF and SEISMiC trials underscore its potential to improve

key cardiac parameters in patients with acute heart failure. Further research and clinical

development will be crucial to fully elucidate the therapeutic role of istaroxime and its

derivatives in the management of cardiovascular diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. clinicaltrials.eu [clinicaltrials.eu]

2. Istaroxime: A rising star in acute heart failure - PMC [pmc.ncbi.nlm.nih.gov]

3. Effects of istaroxime on diastolic stiffness in acute heart failure syndromes: results from
the Hemodynamic, Echocardiographic, and Neurohormonal Effects of Istaroxime, a Novel
Intravenous Inotropic and Lusitropic Agent: a Randomized Controlled Trial in Patients
Hospitalized with Heart Failure (HORIZON-HF) trial - PubMed [pubmed.ncbi.nlm.nih.gov]

4. Istaroxime for Patients with Acute Heart Failure: A Systematic Review and Meta-Analysis
of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]

5. go.drugbank.com [go.drugbank.com]

6. Istaroxime stimulates SERCA2a and accelerates calcium cycling in heart failure by
relieving phospholamban inhibition - PMC [pmc.ncbi.nlm.nih.gov]

7. Hemodynamic, Echocardiographic, and Neurohormonal Effects of Istaroxime, a Novel
Intravenous Inotropic and Lusitropic Agent: A Randomized Controlled Trial in Patients
Hospitalized With Heart Failure - American College of Cardiology [acc.org]

8. Efficacy of the New Inotropic Agent Istaroxime in Acute Heart Failure - PMC
[pmc.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 13 Tech Support

https://www.benchchem.com/product/b7981254?utm_src=pdf-body
https://www.benchchem.com/product/b7981254?utm_src=pdf-body
https://www.benchchem.com/product/b7981254?utm_src=pdf-custom-synthesis
https://clinicaltrials.eu/inn/istaroxime/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3543564/
https://pubmed.ncbi.nlm.nih.gov/19464414/
https://pubmed.ncbi.nlm.nih.gov/19464414/
https://pubmed.ncbi.nlm.nih.gov/19464414/
https://pubmed.ncbi.nlm.nih.gov/19464414/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10743119/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10743119/
https://go.drugbank.com/drugs/DB06157
https://pmc.ncbi.nlm.nih.gov/articles/PMC3753840/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3753840/
https://www.acc.org/latest-in-cardiology/clinical-trials/2013/05/05/21/49/horizonhf
https://www.acc.org/latest-in-cardiology/clinical-trials/2013/05/05/21/49/horizonhf
https://www.acc.org/latest-in-cardiology/clinical-trials/2013/05/05/21/49/horizonhf
https://pmc.ncbi.nlm.nih.gov/articles/PMC9786901/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9786901/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7981254?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


9. Safety and efficacy of istaroxime in patients with acute heart failure‐related pre‐
cardiogenic shock – a multicentre, randomized, double‐blind, placebo‐controlled, parallel
group study (SEISMiC) - PMC [pmc.ncbi.nlm.nih.gov]

10. dicardiology.com [dicardiology.com]

11. Windtree Announces Positive Phase 2b Topline Clinical Results with Istaroxime
Significantly Improving Cardiac Function and Blood Pressure in Heart Failure Patients in
Early Cardiogenic Shock | Windtree Therapeutics, Inc [ir.windtreetx.com]

To cite this document: BenchChem. [Istaroxime: A Comprehensive Technical Guide to its
Discovery and Development]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7981254#istaroxime-discovery-and-development-
history]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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